molecular formula C13H18N3NaO5S B1670754 Sulpyrine CAS No. 5907-38-0

Sulpyrine

Cat. No. B1670754
CAS RN: 5907-38-0
M. Wt: 351.36 g/mol
InChI Key: UNZIDPIPYUMVPA-UHFFFAOYSA-M
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Description

Sulpyrine, also known as Metamizole, is an organic molecular entity . It is a drug that has analgesic, anti-inflammatory, and antipyretic properties . It is the sodium sulfonate of Aminopyrine .


Molecular Structure Analysis

Sulpyrine has a molecular formula of C13H18N3NaO5S . Its IUPAC name is sodium; [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate . The molecular weight is 351.36 g/mol . The structure of Sulpyrine can be represented by the canonical SMILES: CC1=C (C (=O)N (N1C)C2=CC=CC=C2)N ©CS (=O) (=O) [O-].O. [Na+] .


Physical And Chemical Properties Analysis

Sulpyrine has a molecular weight of 351.36 g/mol . Its physical and chemical properties such as melting point, boiling point, solubility, and others are not explicitly mentioned in the search results.

Scientific Research Applications

Sulpyrine: A Comprehensive Analysis of Scientific Research Applications:

Metabolism and Genetic Research

Sulpyrine has been studied for its effects on gene expression, particularly in relation to the cytochrome P450 2B (CYP2B) family genes . These genes are involved in drug metabolism, and research has shown that sulpyrine can induce their expression in the liver. This is particularly relevant in studies involving CREBH-deficient mice , where sulpyrine metabolism is impaired, leading to increased susceptibility to sulpyrine-induced shock .

Analgesic Drug Side Effects

As an antipyretic analgesic drug, sulpyrine is used to reduce fever and alleviate pain. However, its side effects, including potentially fatal shock, have been a subject of research. Studies aim to understand the molecular mechanisms underlying these severe side effects .

Immunomodulatory Properties

While not directly related to sulpyrine, studies on macrolides have shown that they possess immunomodulatory properties, which can suppress inflammation. This is relevant as sulpyrine also has anti-inflammatory effects and could potentially be studied for similar immunomodulatory actions .

Safety and Hazards

While specific safety and hazard information for Sulpyrine is not detailed in the search results, it’s important to note that all drugs, including Sulpyrine, should be used under the guidance of a healthcare professional to minimize risks .

Future Directions

A study suggests that Sulpyrine may have potential in the treatment of neuropathic pain . The study found that Sulpyrine diminished the expression of pronociceptive interleukins and chemokines in dorsal root ganglia in a rat model of neuropathic pain . This suggests that Sulpyrine could be an effective medication for neuropathic pain .

Mechanism of Action

Target of Action

Sulpyrine, also known as Metamizole, primarily targets the D2 and D3 dopamine receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and cognition.

Mode of Action

Sulpyrine acts as a selective antagonist of the D2 and D3 dopamine receptors In silico studies suggest that Sulpyrine may interact with the Asp-119 and Phe-417 amino acid residues of these receptors . It is estimated that for optimal treatment and minimal adverse effects, D2 receptors should be 65-80% occupied .

Biochemical Pathways

It is known that sulpyrine-induced expression of cytochrome p450 2b (cyp2b) family genes, which are involved in sulpyrine metabolism, occurs in the liver . The CYP2B enzymes are part of the larger cytochrome P450 enzyme system, which plays a critical role in the metabolism of drugs and other xenobiotics.

Pharmacokinetics

The bioavailability of Sulpyrine is reported to be between 25-40% , and it has an elimination half-life of 6-8 hours . These properties influence the drug’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of Sulpyrine’s action are primarily related to its antagonistic effect on D2 and D3 dopamine receptors. This can lead to changes in dopamine-mediated physiological functions. Moreover, Sulpyrine has been shown to influence cytokine levels in dorsal root ganglia in a rat model of neuropathic pain , suggesting it may have anti-inflammatory effects.

properties

IUPAC Name

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S.Na.H2O/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h4-8H,9H2,1-3H3,(H,18,19,20);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZIDPIPYUMVPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10110043
Record name Dipyrone monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulpyrine

CAS RN

5907-38-0
Record name Dipyrone [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005907380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyrone monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonic acid, 1-[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]-, sodium salt, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name sodium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPYRONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of sulpyrine in modulating inflammation?

A1: Sulpyrine demonstrates anti-inflammatory properties. In a rat model of carrageenin-induced footpad edema, a 50% methanol extract of Siamese Tinospora crispa, containing sulpyrine, significantly inhibited edema formation []. This suggests that sulpyrine, potentially in synergy with other components of the extract, interferes with inflammatory pathways.

Q2: How does sulpyrine contribute to renal function in ischemic conditions?

A2: Research indicates that sulpyrine plays a complex role in renal function during ischemia, with its effects depending on the severity and duration of the ischemic event.

    Q3: What is the molecular formula and weight of sulpyrine?

    A3: Sulpyrine has the molecular formula C13H16N3NaO4S and a molecular weight of 353.36 g/mol.

    Q4: How does the stability of sulpyrine vary with environmental conditions?

    A4: Sulpyrine's stability is influenced by factors like humidity and temperature. Studies highlight that dry syrup preparations containing sulpyrine exhibited increased degradation of active ingredients at higher humidity levels, likely due to increased moisture absorption and potential interactions between components []. Storing these preparations at relative humidity levels below their critical relative humidity (RHs) was recommended to mitigate these effects [, ].

    Q5: What compatibility issues arise when combining sulpyrine with other drugs in pharmaceutical formulations?

    A5: Compatibility studies using sensory testing and residual activity measurements revealed that acetaminophen granules mixed with sulpyrine showed significant changes in discoloration, particularly under elevated temperature and humidity conditions (30°C, 92% RH) []. These findings underscore the importance of considering potential interactions and stability issues when formulating sulpyrine in combination with other drugs.

    Q6: Does sulpyrine exhibit any catalytic properties?

    A6: While sulpyrine is not typically recognized for catalytic activities, some studies suggest a potential role in facilitating chemical reactions. For instance, in the presence of copper(II) ions, sulpyrine can enhance the oxidative degradation of other compounds by molecular oxygen [].

    Q7: How do structural modifications of sulpyrine affect its pharmacological activity?

    A7: Research suggests that the presence of an N-dimethyl or isopropyl group at the 4-position of the pyrazolone ring in sulpyrine is crucial for its excitatory effects on the spinal cord in cats []. Modifications at this position could potentially alter its analgesic properties. Further research is needed to fully elucidate the SAR of sulpyrine.

    Q8: What is known about the absorption and distribution of sulpyrine in the body?

    A8: The absorption of sulpyrine can be influenced by the formulation in which it is administered. Studies in rabbits demonstrated that the serum concentration of sulpyrine was higher when given as an aqueous solution compared to syrup or tablet forms []. This difference highlights the impact of formulation on the drug's bioavailability.

    Q9: What analytical methods are commonly used for the quantification of sulpyrine?

    A9: Various analytical techniques have been employed for quantifying sulpyrine in different matrices. These include:

      Q10: How can the uniformity of sulpyrine distribution in suppositories be assessed?

      A10: Researchers have employed technetium-99m (99mTc) as a radioactive tracer to evaluate the uniformity of sulpyrine distribution in suppositories. By incorporating 99mTc-labeled sulpyrine into suppositories and measuring the radioactivity of different sections, variations in drug distribution can be determined, offering insights into the manufacturing process and product quality [, ].

      Q11: Have any specific drug delivery systems been developed for sulpyrine?

      A11: Although sulpyrine is traditionally administered orally or parenterally, research has explored alternative drug delivery systems to enhance its therapeutic profile. Notably, studies have investigated the use of rectal suppositories as a means to deliver sulpyrine [, , , ]. This approach aims to provide sustained drug release, potentially improving patient compliance and therapeutic outcomes.

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